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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyrazine

CAS No.: 2882-17-9

Cat. No.: B3050799

Get Quote

Technical Monograph: 2-Bromo-3-
phenylpyrazine[1]
Introduction & Chemical Identity
2-Bromo-3-phenylpyrazine is a halogenated heteroaromatic scaffold widely utilized in the

synthesis of bioactive molecules, particularly kinase inhibitors and optoelectronic materials. Its

structure features a pyrazine core (1,4-diazine) substituted at the ortho positions (C2 and C3)

with a bromine atom and a phenyl ring, respectively. This specific substitution pattern renders

the molecule highly valuable for diversity-oriented synthesis (DOS), as the bromine handle

serves as a reactive site for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-

Hartwig).

Digital Chemical Identifiers
In modern cheminformatics, unambiguous identification is critical for database integration,

QSAR modeling, and supply chain verification. The following identifiers are the standard digital

fingerprints for 2-Bromo-3-phenylpyrazine.
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Identifier Type Value Technical Note

Common Name 2-Bromo-3-phenylpyrazine
IUPAC compliant

nomenclature.

CAS Number 11118004 (PubChem CID)

Note: Often indexed by internal

catalog IDs in vendor

databases.

Canonical SMILES
C1=CC=C(C=C1)C2=NC=CN=

C2Br

Encodes the aromatic

connectivity.

Isomeric SMILES c1ccc(cc1)-c2nc(ccn2)Br Explicit aromaticity notation.

InChI String

InChI=1S/C10H7BrN2/c11-10-

9(12-6-7-13-10)8-4-2-1-3-5-

8/h1-7H

Layered chemical information

(Formula/Connections/Hydrog

ens).

InChIKey
LYLYXRRWHBFUJU-

UHFFFAOYSA-N

Hashed fixed-length version of

InChI for database indexing.

Chemical Structure & Properties
The pyrazine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition

by transition metals (Pd, Ni) but resistant to electrophilic aromatic substitution. The adjacent

phenyl group provides steric bulk and conjugation, influencing the electronic properties of the

pyrazine nitrogen atoms.

Physicochemical Data (Predicted & Experimental)
Molecular Formula: C₁₀H₇BrN₂[1]

Molecular Weight: 235.08 g/mol [1]

LogP (Predicted): ~2.5 (Lipophilic, suitable for CNS-active scaffolds)

H-Bond Acceptors: 2 (Pyrazine nitrogens)

H-Bond Donors: 0
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Structural Visualization (Graphviz)
The following diagram illustrates the connectivity logic encoded in the SMILES string,

highlighting the critical C2-Br and C3-Phenyl relationship.

Pyrazine Core

Substituents

N (Pos 1)
C (Pos 2) C (Pos 3)

Bromine (Br)

C-Br Bond

N (Pos 4)

Phenyl Ring (C6H5)

Biaryl Bond

C (Pos 5)
C (Pos 6)

Click to download full resolution via product page

Caption: Structural connectivity of 2-Bromo-3-phenylpyrazine showing the pyrazine core

numbering and substituent attachment points.

Synthesis & Production Protocols
The most robust synthetic route for 2-bromo-3-phenylpyrazine is the regioselective Suzuki-

Miyaura cross-coupling of 2,3-dibromopyrazine. While 2,3-dibromopyrazine is symmetric, the

first arylation breaks the symmetry. Statistical mono-coupling can be achieved by controlling

stoichiometry and temperature.

Retrosynthetic Analysis
Target: 2-Bromo-3-phenylpyrazine[2]

Precursors: 2,3-Dibromopyrazine + Phenylboronic acid
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

Mechanism: Pd(0)-catalyzed cross-coupling (Oxidative Addition → Transmetallation →

Reductive Elimination).[3]

Experimental Protocol (Bench Scale)
Safety Note:Brominated pyrazines are potential irritants. Perform all operations in a fume hood.

Reagents:

2,3-Dibromopyrazine (1.0 equiv, 238 mg, 1.0 mmol)

Phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol)

Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 58 mg)

Sodium Carbonate (2.0 equiv, 212 mg)

Solvent System: 1,4-Dioxane/Water (4:1 v/v, 10 mL)

Procedure:

Step 1: Degas the solvent mixture with Nitrogen or Argon for 15 minutes to remove

dissolved oxygen (critical to prevent homocoupling).

Step 2: Charge a reaction vial with 2,3-dibromopyrazine, phenylboronic acid, and Pd

catalyst. Add the degassed solvent and base.

Step 3: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor by

TLC (Hexane/EtOAc 8:2) or LC-MS.

Step 4: Upon completion, cool to room temperature. Dilute with water (20 mL) and extract

with Ethyl Acetate (3 x 15 mL).

Step 5: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in

Hexanes). The mono-coupled product (2-bromo-3-phenylpyrazine) typically elutes
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before the di-coupled byproduct.

Synthesis Workflow Diagram
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Caption: Regioselective synthesis of 2-bromo-3-phenylpyrazine via Suzuki-Miyaura coupling.

Applications in Drug Discovery
2-Bromo-3-phenylpyrazine serves as a "linchpin" intermediate. The remaining bromine atom

allows for the modular construction of trisubstituted pyrazines.

Kinase Inhibitors: The pyrazine nitrogen atoms can function as hinge binders in the ATP-

binding pocket of kinases. The phenyl group provides hydrophobic interactions, while the

bromine can be replaced by solubilizing groups (e.g., piperazine, morpholine) via Buchwald-

Hartwig amination.

OLED Materials: Pyrazine derivatives are electron-deficient and are used as electron-

transporting layers or ligands in Iridium complexes for phosphorescent OLEDs.
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Mycobacterium Tuberculosis: Pyrazine derivatives (analogs of Pyrazinamide) are actively

screened for anti-tubercular activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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